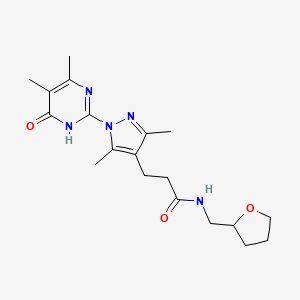

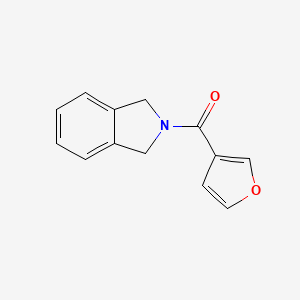

2-(4-methoxyphenyl)-N~1~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(4-methoxyphenyl)-N~1~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)acetamide is a chemical entity that appears to be related to a class of compounds known as 2-(quinolin-4-yloxy)acetamides. These compounds have been identified as potent inhibitors of Mycobacterium tuberculosis growth, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.05 μM. They have been found to be active against drug-resistant strains of tuberculosis and exhibit low toxicity to certain cell lines, as well as intracellular activity against infected macrophages .

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, has been reported using a multicomponent reaction involving 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid. This process includes an initial interaction of the starting materials in acetonitrile followed by intramolecular cyclization in refluxing acetic acid. The method is noted for its use of readily available materials, atom economy, and straightforward work-up procedure . Although the exact synthesis of this compound is not detailed, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H, 13C, 2D-NMR, IR spectroscopy, and high-resolution mass spectrometry . These techniques allow for the confirmation of the molecular framework and the identification of functional groups present in the compound. The presence of a methoxyphenyl group and a tetrahydroquinoline moiety suggests a complex structure with potential for significant biological activity.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not described, the related 2-(quinolin-4-yloxy)acetamides have shown activity against Mycobacterium tuberculosis, indicating that they may undergo bioactive interactions within bacterial cells. These interactions could involve binding to specific proteins or interfering with essential biochemical pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided. However, the related 2-(quinolin-4-yloxy)acetamides have been shown to possess favorable properties for drug development, such as low risk of drug-drug interactions and no sign of cardiac toxicity in zebrafish models at concentrations up to 5 μM. These properties suggest a compound that is both biologically active and potentially safe for therapeutic use .

Applications De Recherche Scientifique

Anion Coordination and Spatial Orientations

Research has shown that amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, demonstrate interesting anion coordination behaviors. These compounds can adopt different spatial orientations, including a tweezer-like geometry, which facilitates the formation of channel-like structures through self-assembly. This characteristic makes them suitable for studies on molecular interactions and self-assembly processes (Kalita & Baruah, 2010).

Crystal Structures and Co-crystal Formation

Another aspect of scientific interest is the formation of co-crystals and salts with quinoline derivatives having an amide bond. These structures, formed with aromatic diols, highlight the potential of these compounds in the development of new crystalline materials with tailored properties. Such research aids in understanding molecular packing and interactions in solid states (Karmakar, Kalita, & Baruah, 2009).

Structural Aspects and Properties of Salt and Inclusion Compounds

Further studies into the structural aspects of isoquinoline derivatives reveal their ability to form gels and crystalline solids upon treatment with different mineral acids. This gel formation, influenced by the planarity of anions, opens up avenues for research into new materials with potential applications in drug delivery systems and material science (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antimicrobial Activities

On the synthesis front, the creation of novel acetamide derivatives showcases the broad applicability of these compounds. Through the synthesis and characterization of a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, researchers have demonstrated promising antibacterial and antifungal activities. This highlights the compound's potential as a basis for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Fluorescence Properties and Labeling Applications

The fluorescence properties of certain derivatives, such as 6-methoxy-4-quinolone, underline the utility of these compounds in biomedical analysis. Their strong fluorescence in a wide pH range makes them excellent candidates for use as fluorescent labeling reagents, offering new tools for scientific research in cellular and molecular biology (Hirano et al., 2004).

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-12-23-19-10-7-17(14-16(19)6-11-21(23)25)22-20(24)13-15-4-8-18(26-2)9-5-15/h4-5,7-10,14H,3,6,11-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMMXHKRDCKNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2531684.png)

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol](/img/structure/B2531689.png)

![7,8-dimethyl-5-(pyridin-3-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2531691.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531694.png)

![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)

![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)

![1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2531700.png)